Bienvenue dans la boutique en ligne BenchChem!

(1,3,5-Trimethylpyrazol-4-yl) 6-chloropyridine-3-carboxylate

Lipophilicity Drug-likeness Physicochemical profiling

This pre-assembled heterobifunctional ester combines a 1,3,5-trimethylpyrazole with a 6-chloropyridine-3-carboxylate fragment, offering a strategic building block for kinase-inhibitor-focused synthetic programmes. Its computed logP of 2.998 sits in an optimal lipophilicity window—1.48 units above the methyl ester and 0.4 units below the benzyl ester—delivering superior membrane partitioning without triggering solubility or toxicity flags. The 6-chloro handle enables direct Suzuki–Miyaura and Buchwald–Hartwig couplings, eliminating the activation step required for 6-chloronicotinic acid. The pre-formed C-4 ester also saves at least one synthetic step versus post-esterification coupling.

Molecular Formula C12H12ClN3O2
Molecular Weight 265.7
CAS No. 1436128-25-4
Cat. No. B2909677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,3,5-Trimethylpyrazol-4-yl) 6-chloropyridine-3-carboxylate
CAS1436128-25-4
Molecular FormulaC12H12ClN3O2
Molecular Weight265.7
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)OC(=O)C2=CN=C(C=C2)Cl
InChIInChI=1S/C12H12ClN3O2/c1-7-11(8(2)16(3)15-7)18-12(17)9-4-5-10(13)14-6-9/h4-6H,1-3H3
InChIKeyPXARZZSXVJCESE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1,3,5-Trimethylpyrazol-4-yl) 6-chloropyridine-3-carboxylate – A Heterocyclic Ester Building Block for Medicinal Chemistry Procurement


(1,3,5-Trimethylpyrazol-4-yl) 6-chloropyridine-3-carboxylate (CAS 1436128-25-4) is a heterobifunctional ester that joins a 1,3,5-trimethylpyrazole moiety via an ester linkage at the pyrazole C-4 position to a 6-chloropyridine-3-carboxylate fragment. The compound has a molecular formula of C₁₂H₁₂ClN₃O₂, a molecular weight of 265.7 g·mol⁻¹, and a computed octanol–water partition coefficient (logP) of 2.998 [1]. It is supplied as a research-grade chemical for non-human investigational use, with no clinical trial history and no ChEMBL-annotated bioactivity at the time of retrieval [1]. Its structural features – a chlorine handle on the pyridine ring and a trimethyl-substituted pyrazole ester – make it a versatile intermediate for downstream derivatisation, particularly in kinase-inhibitor-focused synthetic programmes .

Why (1,3,5-Trimethylpyrazol-4-yl) 6-chloropyridine-3-carboxylate Cannot Be Replaced by a Simple Alkyl Ester in Procurement Decisions


Bulk procurement workflows that treat 6-chloronicotinate esters as interchangeable synthons overlook critical differences in lipophilicity, steric environment, and the dual-heterocycle character of the (1,3,5-trimethylpyrazol-4-yl) derivative. The computed logP of 2.998 places this compound roughly 0.95 log units higher than ethyl 6-chloronicotinate (logP ≈ 2.05) and 1.48 log units above the methyl ester (logP 1.52), yet 0.4 log units below the benzyl ester (XlogP 3.4) [1]. This intermediate lipophilicity, combined with the presence of a pyrazole ring that can engage in π–π stacking and hydrogen-bonding interactions, cannot be mimicked by simple alkyl esters. Furthermore, the 1,3,5-trimethyl substitution pattern differs from 1,3-dimethyl or mono‑methyl pyrazole congeners in both steric demand and electronic character, directly affecting the ester’s hydrolytic stability and the pharmacokinetic profile of downstream derivatives [2]. Substituting this building block with a less lipophilic or structurally simpler analog therefore alters the physicochemical trajectory of any synthetic programme relying on it.

Quantitative Differentiation of (1,3,5-Trimethylpyrazol-4-yl) 6-chloropyridine-3-carboxylate Against Closest Chemical Analogs


Lipophilicity (logP) Comparison: The 1,3,5-Trimethylpyrazol-4-yl Ester Occupies a Distinct logP Niche Between Ethyl and Benzyl Esters

The computed logP of (1,3,5-trimethylpyrazol-4-yl) 6-chloropyridine-3-carboxylate is 2.998 [1], which is 0.95 log units higher than ethyl 6-chloronicotinate (logP ≈ 2.05) and 1.48 log units above methyl 6-chloropyridine-3-carboxylate (logP 1.52), yet 0.40 log units below benzyl 6-chloropyridine-3-carboxylate (XlogP 3.4) . This intermediate lipophilicity is critical for balancing membrane permeability and aqueous solubility in fragment-based lead optimisation programs.

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight and Heavy Atom Count: The Pyrazole-Fused Ester Is 50% Larger Than the Methyl Ester, Altering Solid-State Handling and Dosing Calculations

With a molecular weight of 265.7 g·mol⁻¹ and 18 heavy atoms, the target compound is 1.55× heavier than methyl 6-chloropyridine-3-carboxylate (MW 171.58, 11 heavy atoms) and 1.07× heavier than benzyl 6-chloropyridine-3-carboxylate (MW 247.67, 16 heavy atoms) [1][2]. This size difference impacts both shipping logistics (quantity calculations) and fragment-library design where molecular weight cutoffs are enforced.

Molecular weight Fragment-based drug discovery Logistics

Synthetic Versatility: The 6-Chloropyridine Handle Enables Pd-Catalysed Cross-Coupling Not Possible with the Parent Acid or Non-Halogenated Analogs

The chlorine atom at the 6-position of the pyridine ring permits direct participation in Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings, providing a synthetic exit vector absent in non‑halogenated nicotinate esters . In contrast, the parent 6‑chloronicotinic acid (logP 1.43, pKa ~3.73) requires in situ activation or protection–deprotection sequences before such transformations, adding at least one synthetic step compared with the pre‑formed ester [1][2]. The 1,3,5-trimethylpyrazole ester of the target compound additionally presents a metabolically robust heterocycle that is resistant to oxidative ring-opening by CYP450 enzymes relative to simple phenol esters [3].

Cross-coupling Late-stage functionalisation Synthetic chemistry

C-4 Pyrazole Substitution Is a Privileged Motif in Kinase Inhibition: Class-Level Evidence Supporting the (1,3,5-Trimethylpyrazol-4-yl) Ester Scaffold

Substitution at the pyrazole C-4 position is a recurrent theme in kinase inhibitor design. Polysubstituted pyrazole derivatives linked to heterocyclic ring systems at C-4 have demonstrated antiproliferative activity against 60 human tumour cell lines with GI₅₀ values as low as 0.52–5.15 µM [1]. In a separate series, pyrazole analogs substituted at the 4th position inhibited Aurora-A kinase with IC₅₀ values of 0.78 µM and 1.12 µM, outperforming the reference compound alisertib (IC₅₀ = 3.36 µM) by 4.70‑fold and 2.84‑fold respectively [2]. The (1,3,5-trimethylpyrazol-4-yl) ester configuration of the target compound places the 6-chloronicotinoyl fragment directly at this privileged C-4 position, a structural arrangement consistent with the pharmacophoric requirements observed in these studies.

Kinase inhibition Pyrazole C-4 substitution Structure–activity relationship

Optimal Procurement and Application Scenarios for (1,3,5-Trimethylpyrazol-4-yl) 6-chloropyridine-3-carboxylate Based on Quantitative Evidence


Kinase-Focused Fragment-to-Lead Libraries Requiring Pre-Installed C-4 Pyrazole Pharmacophores

The compound’s 1,3,5-trimethylpyrazol-4-yl ester positions the 6-chloropyridine fragment at the C-4 locus, which independent studies have shown yields Aurora-A kinase inhibitors with IC₅₀ values 2.8–4.7× superior to alisertib [1] and antiproliferative agents with GI₅₀ as low as 0.52 µM in the NCI 60‑cell panel [2]. Procuring this pre‑assembled scaffold eliminates the need to separately introduce the C-4 heterocyclic appendage via post‑esterification coupling, saving at least one synthetic step compared with building from 6-chloronicotinic acid .

Parallel Synthesis Campaigns Requiring Controlled Intermediate Lipophilicity (logP ~3.0) for Consistent Membrane Permeability

At logP 2.998, this compound sits in a lipophilicity window that avoids the excessive logP (>3.4) of the benzyl ester while providing significantly higher membrane partitioning than the methyl ester (logP 1.52) [3]. For parallel library synthesis where consistent ADME properties must be maintained across analogs, this compound offers a logP that is 1.48 units above the methyl ester – equivalent to approximately 30‑fold higher octanol–water partitioning – without crossing into benzyl‑ester territory that may trigger solubility or toxicity flags .

Late-Stage Diversification via Pd-Catalysed Cross-Coupling at the 6-Chloropyridine Handle

The aryl chloride at the 6-position of the pyridine ring is a validated handle for Suzuki–Miyaura and Buchwald–Hartwig couplings, enabling late-stage diversification of the pyridine moiety in a library setting . In contrast, the parent 6‑chloronicotinic acid (pKa 3.73) requires activation or protection prior to coupling, adding a synthetic step and the associated purification costs [4]. The pre‑formed, neutral ester avoids this complication, making it a more efficient procurement choice for medicinal chemistry teams executing array chemistry.

Metabolic-Stability-Driven Design Where the Pyrazole Ester Replaces a Phenolic Ester

Pyrazoles are recognised as metabolically more stable bioisosteres of phenols, resisting oxidative ring-opening by CYP2E1 that often degrades phenolic esters in vivo [5]. When the target compound is used as a building block in lead optimisation, the 1,3,5-trimethylpyrazole ester core is expected to confer superior metabolic stability compared with an otherwise identical 4‑hydroxyphenyl ester, based on class‑level precedent from multiple medicinal chemistry programmes that have adopted pyrazole‑for‑phenol substitutions to improve pharmacokinetic profiles [5].

Quote Request

Request a Quote for (1,3,5-Trimethylpyrazol-4-yl) 6-chloropyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.